Structural Divergence from Leading 3‑Carboxamido‑5‑aryl‑isoxazole FAAH Inhibitors
The target compound differs from the most potent 3‑carboxamido‑5‑aryl‑isoxazole FAAH inhibitor reported by Tuo et al. (compound 25, which showed inhibition potency comparable to URB597) in two key structural features: (a) replacement of the 3‑carboxamide linker with a 3‑ketone–piperidine bridge, and (b) introduction of a 4‑methylsulfonyl substituent on the piperidine. The SAR published for the 3‑carboxamido series demonstrates that even minor variations in the amide substituent drastically alter FAAH potency (IC₅₀ values spanning from low nanomolar to >10 µM) [1]. Because the target compound lacks the carboxamide hydrogen‑bond donor, its FAAH inhibition capacity cannot be inferred from the published SAR and must be experimentally determined. This structural distinction is the primary reason why the compound cannot be considered a simple analog of known FAAH inhibitors.
| Evidence Dimension | FAAH inhibitory potency (class‑level SAR) |
|---|---|
| Target Compound Data | Not available; structure lacks the 3‑carboxamide motif found in active analogs |
| Comparator Or Baseline | Compound 25 (3‑carboxamido‑5‑aryl‑isoxazole): IC₅₀ comparable to URB597 (URB597 IC₅₀ = 4.6 nM in rat brain membranes) [1] |
| Quantified Difference | Cannot be quantified; structural incompatibility precludes direct potency extrapolation |
| Conditions | In vitro FAAH inhibition assay using HEK293 cells expressing human FAAH [1] |
Why This Matters
Procurement decisions for FAAH‑targeted screening must account for the fact that the ketone linker renders this compound structurally distinct from validated FAAH chemotypes, requiring de novo activity profiling rather than reliance on class‑level SAR.
- [1] Wei Tuo, Natascha Leleu‑Chavain, Amélie Barczyk, Nicolas Renault, Lucas Lemaire, Philippe Chavatte, Régis Millet. Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorg. Med. Chem. Lett. 2016, 26 (11), 2701–2705. DOI: 10.1016/j.bmcl.2016.04.004. View Source
